N-Cyano-N-(tributylstannyl)acetamide
Description
N-Cyano-N-(tributylstannyl)acetamide is a specialized organotin compound featuring an acetamide backbone substituted with a cyano (-CN) group and a tributylstannyl (-Sn(C₄H₉)₃) moiety. This structure combines the electrophilic reactivity of the cyano group with the organometallic properties of the tributylstannyl group, making it valuable in cross-coupling reactions and radiopharmaceutical synthesis (e.g., as a precursor for ¹⁸F-labeled compounds) .
Properties
CAS No. |
40438-76-4 |
|---|---|
Molecular Formula |
C15H30N2OSn |
Molecular Weight |
373.12 g/mol |
IUPAC Name |
N-cyano-N-tributylstannylacetamide |
InChI |
InChI=1S/3C4H9.C3H4N2O.Sn/c3*1-3-4-2;1-3(6)5-2-4;/h3*1,3-4H2,2H3;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
KZLKSPRTTFZFTN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N(C#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(tributylstannyl)acetamide typically involves the reaction of cyanoacetamide with a tributylstannyl reagent under specific conditions. One common method involves the use of tributylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(tributylstannyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with various electrophiles to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles, with reactions typically carried out in polar solvents.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base or acid catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of stannyl derivatives, while condensation reactions can produce heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-Cyano-N-(tributylstannyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly heterocycles.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The stannyl group can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which N-Cyano-N-(tributylstannyl)acetamide exerts its effects depends on the specific application. In organic synthesis, the stannyl group can stabilize reaction intermediates, facilitating the formation of desired products. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Organotin Substituents
- N,N-Bis(tributylstannyl)acetamide (C₂₆H₅₄N₂OSn₂): This compound lacks the cyano group but features two tributylstannyl groups. It is used in synthetic chemistry for tin-mediated couplings. The absence of the cyano group reduces electrophilic reactivity but enhances stability in non-polar solvents . Key Difference: The dual stannyl groups increase molecular weight (MW: ~717 g/mol) and lipophilicity compared to the mono-stannyl, cyano-substituted target compound.
- The tributylstannyl group is attached to the thiazole, limiting its participation in acetamide-centered reactions. Applications include antimicrobial research . Key Difference: The heterocyclic thiazole moiety alters electronic properties and biological targeting compared to the cyano-stannyl acetamide.
Cyano-Substituted Acetamides
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂): A cyanoacetamide derivative with a carbamoyl methyl group. Its compact structure (MW: 141.13 g/mol) enhances solubility in polar solvents. Used in peptide synthesis and as a ligand in coordination chemistry . Key Difference: The absence of the stannyl group limits its utility in organometallic reactions but improves safety profiles.
- N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (C₁₄H₁₃N₃O₃): A heteroaromatic derivative with a cyano group on a quinoline scaffold. This structure is explored in antitrypanosomal drug development due to its ability to penetrate biological membranes . Key Difference: The quinoline backbone provides π-π stacking interactions absent in the target compound, influencing pharmacokinetics.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Utility: The tributylstannyl group in this compound facilitates isotope labeling (e.g., ¹⁸F for PET tracers), outperforming non-stannyl analogs like 2-cyanoacetamides in radiochemistry .
- Biological Activity: Cyano-substituted acetamides with aromatic systems (e.g., quinoline derivatives) exhibit enhanced CNS penetration compared to stannyl analogs, making them preferable in neurotherapeutic research .
- Safety: Organotin compounds require替代 in drug development due to toxicity, whereas cyanoacetamides are safer but require fragment optimization to mitigate mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
